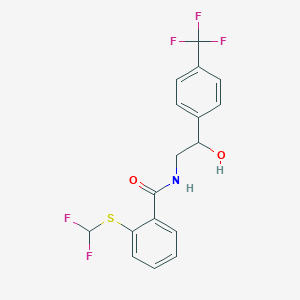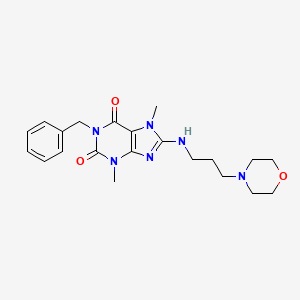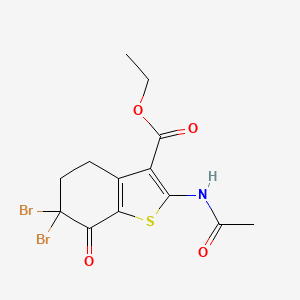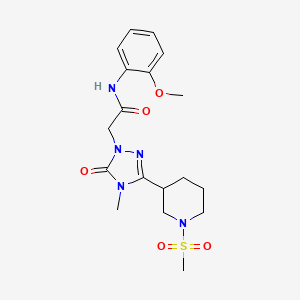
2-((difluoromethyl)thio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a benzamide derivative with a difluoromethylthio group and a hydroxyethyl group attached to the benzene ring. The presence of the trifluoromethyl group indicates that this compound might have interesting chemical properties, as trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The trifluoromethyl group could potentially undergo various reactions, including nucleophilic substitution or addition reactions .Scientific Research Applications
Antipathogenic Activity and Antibiofilm Properties
A study focused on the synthesis and characterization of acylthioureas, a class of compounds related to the structural motif of 2-((difluoromethyl)thio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide, demonstrating their significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These bacteria are known for their ability to grow in biofilms, and the presence of fluorine, bromide, or iodine atoms on the thiourea moiety was found to enhance antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Development of Liquid Crystalline Materials
Research into the synthesis of monomers containing fluorinated chains has led to the creation of side-chain liquid crystalline polysiloxanes. These materials, derived from structures akin to this compound, exhibit high smectogen properties and enantiotropic smectogen mesophases over a wide temperature range. Such properties are crucial for the development of advanced materials with specific optical and electronic applications (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Organogelator Applications
A highly fluorinated bis-benzamide derivative, closely related to the compound , has been identified as an effective organogelator for isopropanol, forming a thixotropic gel. This showcases the potential of such compounds in creating gel phases for various applications, including as media for chemical reactions or as novel material matrices (Loiseau, Lescanne, Colin, Fages, Verlhac, & Vincent, 2002).
Novel Insecticide Development
Another area of application is the development of novel insecticides, where related chemical structures have shown extremely strong insecticidal activity, especially against lepidopterous pests. The unique chemical structure, which includes fluorinated groups, suggests a novel mode of action distinct from commercial insecticides, offering potential for integrated pest management programs (Tohnishi et al., 2005).
properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO2S/c18-16(19)26-14-4-2-1-3-12(14)15(25)23-9-13(24)10-5-7-11(8-6-10)17(20,21)22/h1-8,13,16,24H,9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBSMZUTFMHTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)SC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2654496.png)


![2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2654502.png)

![8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654507.png)
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide](/img/structure/B2654509.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2654513.png)

![6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2654518.png)